N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a dihydropyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Dihydropyridazine Ring: The dihydropyridazine ring is formed by the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Coupling Reactions: The benzodioxole moiety is then coupled with the dihydropyridazine ring through a series of reactions involving alkylation and acylation steps.
Final Assembly: The final compound is assembled by introducing the methoxy group and the carboxamide functionality through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other compounds containing the benzodioxole moiety or the dihydropyridazine ring.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-17-10-18(24)23(14-5-3-2-4-6-14)22-19(17)20(25)21-11-13-7-8-15-16(9-13)28-12-27-15/h2-10H,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQCXVAQNYAKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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